molecular formula C7H6Br2Mg B1602270 4-Bromobenzylmagnesium bromide CAS No. 92206-72-9

4-Bromobenzylmagnesium bromide

Cat. No.: B1602270
CAS No.: 92206-72-9
M. Wt: 274.24 g/mol
InChI Key: HMORFZOLRLQTTR-UHFFFAOYSA-M
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Description

4-Bromobenzylmagnesium bromide is an organomagnesium compound with the chemical formula BrC6H4CH2MgBr. It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically used in various chemical reactions due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzylmagnesium bromide is synthesized through the Grignard reaction, which involves the reaction of 4-bromobenzyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is highly sensitive to moisture and air, requiring strict anhydrous conditions .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to maintain anhydrous conditions and to handle the reactive intermediates safely .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzylmagnesium bromide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromobenzylmagnesium bromide is utilized in various scientific research applications, including:

    Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Used in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromobenzylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound forms a polar bond with the carbon atom, making the carbon highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, such as carbonyl groups, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Uniqueness: 4-Bromobenzylmagnesium bromide is unique due to the presence of the bromine atom on the benzyl group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in specific synthetic applications where the bromine substituent plays a crucial role .

Properties

IUPAC Name

magnesium;1-bromo-4-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMORFZOLRLQTTR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=C(C=C1)Br.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2Mg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471455
Record name Magnesium, bromo[(4-bromophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92206-72-9
Record name Magnesium, bromo[(4-bromophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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